molecular formula C8H9N3S B11726511 N'-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide

N'-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide

Cat. No.: B11726511
M. Wt: 179.24 g/mol
InChI Key: DXBRYXDLSGSIMF-UHFFFAOYSA-N
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Description

N’-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide is a heterocyclic compound that features a thiophene ring substituted with a cyano group and a dimethylmethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-cyanothiophene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

N’-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N’-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide involves its interaction with various molecular targets. The cyano group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
  • N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide

Uniqueness

N’-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N'-(3-cyanothiophen-2-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-11(2)6-10-8-7(5-9)3-4-12-8/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBRYXDLSGSIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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